N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN5O2/c1-30-12-9-18-13-17(6-8-22(18)30)23(31-10-3-2-4-11-31)16-28-24(32)25(33)29-21-14-20(26)7-5-19(21)15-27/h5-8,13-14,23H,2-4,9-12,16H2,1H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNZXQVMHFWZLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the 5-chloro-2-cyanophenyl intermediate: This can be achieved through a nucleophilic aromatic substitution reaction where a suitable chloro-substituted benzene derivative is reacted with a cyanide source under basic conditions.
Synthesis of the 1-methylindolin-5-yl intermediate: This involves the cyclization of a suitable precursor, often through a Fischer indole synthesis, followed by methylation.
Coupling of intermediates: The two intermediates are coupled using a suitable linker, such as an oxalamide group, which can be introduced through a condensation reaction with oxalyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using hydrogenation or metal hydride reagents.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the indole and piperidine rings.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting neurological or oncological pathways.
Biological Studies: The compound can be used to study the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It can serve as a probe to investigate cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural Analogues and Functional Group Variations
The compound shares structural homology with several oxalamides reported in the literature, including:
- BNM-III-170: N1-(4-Chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide ().
- S336 (Savorymyx® UM33) : N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide ().
- Flavoring Agent No. 1768: N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide ().
Metabolic and Toxicological Profiles
- S336 and No. 1768: Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting oxidative pathways dominate. Their high NOEL (100 mg/kg/day) supports low toxicity in food applications .
- Target Compound: No direct metabolic data are available.
Regulatory and Industrial Relevance
- S336 and No. 1768 are industrially significant due to regulatory approval for flavor enhancement. The target compound’s lack of reported approvals suggests it remains in early-stage research, possibly for therapeutic applications .
Biological Activity
N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, identified by its CAS number 941933-32-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H23ClN4O4
- Molecular Weight : 442.9 g/mol
- Structure : The compound features an oxalamide backbone with a chloro-cyanophenyl group and a piperidinyl-indolin moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities, particularly in the realm of pharmacology. Notably, it has been investigated for its potential as an antagonist for various receptors and enzymes.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest:
- CRHR2 Antagonism : The compound has shown potential as an antagonist for the corticotropin-releasing hormone receptor 2 (CRHR2), which is implicated in stress response and anxiety disorders. This mechanism may provide therapeutic benefits in treating conditions associated with dysregulated stress responses .
- Cytotoxicity : In vitro studies have indicated cytotoxic effects against certain cancer cell lines, suggesting a possible role in cancer therapy. The specific pathways involved are still under investigation but may involve apoptosis induction and cell cycle arrest.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the efficacy and safety profile of this compound:
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Anxiety Models : In rodent models, administration of the compound resulted in reduced anxiety-like behaviors, supporting its role as a CRHR2 antagonist. Behavioral tests such as the elevated plus maze showed increased time spent in open arms after treatment .
- Cancer Treatment : A study on xenograft models demonstrated that this compound significantly reduced tumor size compared to control groups, indicating potential as an anti-cancer agent.
Toxicity Profile
The toxicity profile is crucial for evaluating the safety of any therapeutic agent. Preliminary toxicity assessments suggest that:
- Low Acute Toxicity : Initial studies indicate low acute toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses.
- Long-term Effects : Ongoing studies are required to assess chronic exposure effects and potential long-term toxicity, particularly concerning liver and kidney functions .
Q & A
Q. What are the key structural features of N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, and how do they influence its reactivity?
The compound features a central oxalamide group (-N-C(=O)-C(=O)-N-) flanked by a 5-chloro-2-cyanophenyl moiety and a complex amine side chain containing a 1-methylindolin-5-yl group and a piperidine ring. The chlorine and cyano groups enhance electrophilicity, while the indoline and piperidine moieties contribute to steric bulk and hydrogen-bonding potential, influencing interactions with biological targets like enzymes or receptors . Structural characterization typically employs NMR (for functional group confirmation), mass spectrometry (for molecular weight validation), and X-ray crystallography (for 3D conformation analysis) .
Q. What is a standard synthetic route for this compound, and what are critical optimization parameters?
Synthesis involves multi-step reactions:
Intermediate preparation : 5-chloro-2-cyanophenylamine is synthesized via nitration/reduction of chlorobenzene derivatives.
Oxalamide coupling : Reacting the amine with oxalyl chloride under anhydrous conditions.
Side-chain introduction : The amine intermediate is coupled with a pre-synthesized indoline-piperidine ethylamine derivative using carbodiimide coupling agents (e.g., EDC/HOBt).
Key optimization factors :
- Temperature control (0–5°C for acylation steps to minimize side reactions).
- Solvent selection (e.g., dichloromethane for amide bond formation).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
Q. How is the compound’s purity validated, and what analytical methods are recommended?
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- 1H/13C NMR to confirm absence of residual solvents or unreacted intermediates.
- High-resolution mass spectrometry (HRMS) for exact mass verification (e.g., m/z 455.99 [M+H]+) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodology :
- Systematic substituent variation : Replace the 5-chloro-2-cyanophenyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects on target binding.
- Side-chain modifications : Substitute piperidine with morpholine or pyrrolidine to evaluate steric and hydrogen-bonding impacts.
- Biological assays : Measure IC50 values against cancer cell lines (e.g., MCF-7, HepG2) and compare with computational docking results (e.g., AutoDock Vina) to correlate structural changes with activity .
Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC50 values)?
- Standardize assay conditions : Control pH, temperature, and serum content (e.g., FBS concentration) to minimize variability.
- Validate target engagement : Use surface plasmon resonance (SPR) to directly measure binding affinity to suspected targets (e.g., kinase enzymes).
- Cross-validate with orthogonal assays : Combine cell viability assays (MTT) with apoptosis markers (Annexin V/PI staining) to confirm mechanistic consistency .
Q. How can the compound’s metabolic stability and pharmacokinetic (PK) profile be assessed preclinically?
- In vitro microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
